molecular formula C23H25N5O B2704837 (4-(1H-pyrrol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034510-35-3

(4-(1H-pyrrol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2704837
CAS No.: 2034510-35-3
M. Wt: 387.487
InChI Key: DUYJLUOOQGSSMU-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25N5O and its molecular weight is 387.487. The purity is usually 95%.
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Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions starting from readily available precursors. The initial steps typically involve the formation of the piperazine and pyrrole rings, followed by coupling reactions to form the final product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological targets.

Antidepressant Activity

Recent studies have shown that derivatives of piperazine compounds exhibit significant serotonin (5-HT) reuptake inhibition. For instance, a related compound demonstrated potent antidepressant effects by reducing immobility times in forced swimming tests (FST) in rats, indicating potential efficacy in treating depression . The mechanism is thought to involve modulation of serotonin levels in the brain.

Anticancer Potential

Preliminary investigations into the anticancer properties of similar compounds have indicated significant activity against various cancer cell lines. For example, quinazolinone derivatives have shown promising results in inhibiting the growth of MDA-MB-231 breast cancer cells via MTT assays . The structure-activity relationship suggests that modifications in the aromatic rings can enhance anticancer activity.

The mechanisms through which this compound exerts its biological effects may include:

  • Serotonin Reuptake Inhibition : By inhibiting the reuptake of serotonin, this compound may increase serotonin availability in synaptic clefts, contributing to its antidepressant effects.
  • Targeting Cancer Cell Pathways : The compound may interfere with specific signaling pathways involved in cell proliferation and survival in cancer cells.

Data Summary

Biological ActivityTarget/MechanismReference
Antidepressant5-HT Reuptake Inhibition
AnticancerInhibition of MDA-MB-231 Cell Growth
General PharmacologyModulation of Neurotransmitter Levels

Case Study 1: Antidepressant Efficacy

In a study evaluating a series of piperazine derivatives, one compound exhibited a significant reduction in immobility time during FST testing. This suggests that modifications leading to increased serotonin levels could be beneficial for developing new antidepressants .

Case Study 2: Anticancer Activity

A series of synthesized quinazolinone derivatives were tested against breast cancer cell lines. The results indicated that structural modifications significantly impacted their cytotoxicity profiles. Compounds with specific substitutions showed enhanced activity compared to standard treatments like paclitaxel .

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c29-23(18-7-9-20(10-8-18)26-11-3-4-12-26)28-15-13-27(14-16-28)22-17-19-5-1-2-6-21(19)24-25-22/h3-4,7-12,17H,1-2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYJLUOOQGSSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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